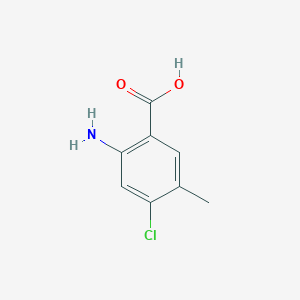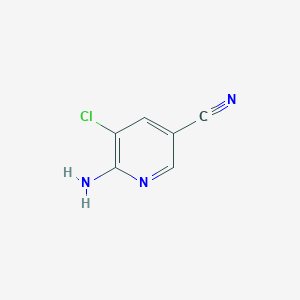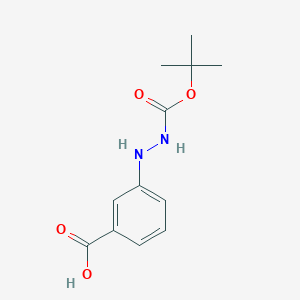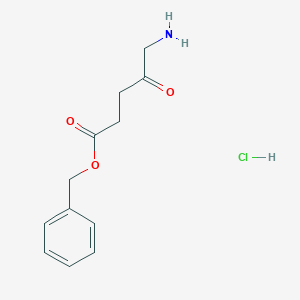
Hidrocloruro de éster bencílico del ácido 5-aminolevulínico
Descripción general
Descripción
Bencil-ALA (clorhidrato), también conocido como clorhidrato de éster bencílico del ácido 5-aminolevulínico, es un compuesto utilizado principalmente en la terapia fotodinámica y el fotodiagnóstico. Es un derivado del ácido 5-aminolevulínico, que es un precursor en la biosíntesis del hemo. La modificación del éster bencílico mejora la lipofilia del compuesto, mejorando su captación celular y estabilidad .
Aplicaciones Científicas De Investigación
Bencil-ALA (clorhidrato) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas.
Biología: Se emplea en estudios que involucran la captación celular y el metabolismo de los compuestos esterificados.
Medicina: Se utiliza en terapia fotodinámica para el tratamiento del cáncer, donde induce la acumulación de protoporfirina IX en las células cancerosas, haciéndolas más susceptibles al daño inducido por la luz.
Industria: Se aplica en el desarrollo de agentes fotodiagnósticos para la imagen y detección de tejidos cancerosos
Mecanismo De Acción
El mecanismo de acción de Bencil-ALA (clorhidrato) implica su conversión a protoporfirina IX dentro de las células. Esta conversión está facilitada por la vía de biosíntesis del hemo. La protoporfirina IX es un fotosensibilizador que, al exponerse a la luz, genera especies reactivas de oxígeno (ROS) que inducen daño celular y apoptosis. El compuesto se dirige a las mitocondrias celulares y otros orgánulos, interrumpiendo su función y provocando la muerte celular .
Compuestos similares:
Ácido 5-aminolevulínico (ALA): El compuesto madre, menos lipofílico y tiene una menor captación celular en comparación con su derivado de éster bencílico.
Metil-ALA: Otra forma esterificada de ALA, utilizada de manera similar en la terapia fotodinámica pero con diferentes propiedades farmacocinéticas.
Etil-ALA: Similar a Metil-ALA, con variaciones en la captación celular y la estabilidad.
Singularidad: Bencil-ALA (clorhidrato) es único debido a su mayor lipofilia y estabilidad, lo que mejora su eficacia en la terapia fotodinámica y el fotodiagnóstico. Su capacidad para inducir niveles más altos de acumulación de protoporfirina IX en las células lo convierte en un fotosensibilizador más efectivo en comparación con otros derivados de ALA .
Análisis Bioquímico
Biochemical Properties
5-Aminolevulinic acid benzyl ester hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is metabolized to protoporphyrin IX (PPIX), which preferentially accumulates in cancer cells . The nature of these interactions involves the conversion of 5-Aminolevulinic acid benzyl ester hydrochloride into PPIX, a process that involves several enzymes in the heme biosynthesis pathway .
Cellular Effects
The effects of 5-Aminolevulinic acid benzyl ester hydrochloride on various types of cells and cellular processes are profound. It influences cell function by inducing the accumulation of PPIX in cells, particularly in cancer cells . This accumulation impacts cell signaling pathways, gene expression, and cellular metabolism, leading to the generation of reactive oxygen species and subsequent cell death .
Molecular Mechanism
The molecular mechanism of action of 5-Aminolevulinic acid benzyl ester hydrochloride involves its conversion to PPIX within cells. PPIX, when activated by light of a specific wavelength, can generate reactive oxygen species that can damage cellular components, leading to cell death . This process involves binding interactions with various biomolecules, changes in gene expression, and potential enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminolevulinic acid benzyl ester hydrochloride change over time. The compound is stable under standard conditions, but it can degrade over time, particularly when exposed to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with a notable increase in PPIX accumulation and subsequent cell death .
Dosage Effects in Animal Models
The effects of 5-Aminolevulinic acid benzyl ester hydrochloride vary with different dosages in animal models. Lower doses result in a dose-dependent reduction in tumor porphyrin levels . High doses could potentially lead to toxic or adverse effects, although specific studies on this aspect are limited .
Metabolic Pathways
5-Aminolevulinic acid benzyl ester hydrochloride is involved in the heme biosynthesis pathway . It interacts with several enzymes in this pathway to be metabolized into PPIX. This process can affect metabolic flux and metabolite levels within cells .
Transport and Distribution
Given its role as a precursor to PPIX, it is likely that it interacts with various transporters or binding proteins that facilitate its distribution within cells .
Subcellular Localization
The subcellular localization of 5-Aminolevulinic acid benzyl ester hydrochloride is likely to be within the mitochondria, where the heme biosynthesis pathway is located . The compound may be directed to this organelle through specific targeting signals or post-translational modifications
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Bencil-ALA (clorhidrato) típicamente implica la esterificación del ácido 5-aminolevulínico con alcohol bencílico, seguido de la conversión a su sal de clorhidrato. Las condiciones de reacción a menudo incluyen el uso de un agente deshidratante como diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP) para facilitar el proceso de esterificación. El producto final se purifica luego mediante cristalización o cromatografía .
Métodos de producción industrial: En un entorno industrial, la producción de Bencil-ALA (clorhidrato) puede escalarse utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso implica la misma reacción de esterificación pero optimizada para la producción a gran escala, incluido el uso de sistemas automatizados para el control preciso de los parámetros de reacción .
Análisis De Reacciones Químicas
Tipos de reacciones: Bencil-ALA (clorhidrato) experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar benzaldehído y otros productos de oxidación.
Reducción: El compuesto puede reducirse a su alcohol correspondiente.
Sustitución: Puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo éster.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄).
Sustitución: Se pueden usar nucleófilos como iones hidróxido (OH⁻) o aminas en condiciones básicas.
Productos principales:
Oxidación: Benzaldehído y ácido benzoico.
Reducción: Alcohol bencílico.
Sustitución: Varios derivados bencílicos sustituidos.
Comparación Con Compuestos Similares
5-Aminolevulinic Acid (ALA): The parent compound, less lipophilic and has lower cellular uptake compared to its benzyl ester derivative.
Methyl-ALA: Another esterified form of ALA, used similarly in photodynamic therapy but with different pharmacokinetic properties.
Ethyl-ALA: Similar to Methyl-ALA, with variations in cellular uptake and stability.
Uniqueness: Benzyl-ALA (hydrochloride) is unique due to its enhanced lipophilicity and stability, which improve its efficacy in photodynamic therapy and photodiagnosis. Its ability to induce higher levels of protoporphyrin IX accumulation in cells makes it a more effective photosensitizer compared to other ALA derivatives .
Propiedades
IUPAC Name |
benzyl 5-amino-4-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c13-8-11(14)6-7-12(15)16-9-10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMCTRQKEALPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623924 | |
| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163271-32-7 | |
| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
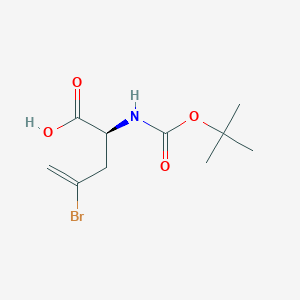


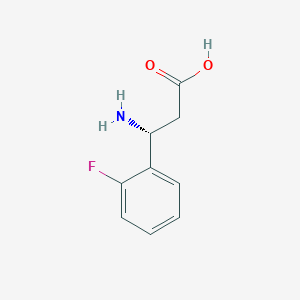
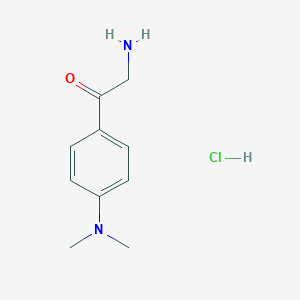

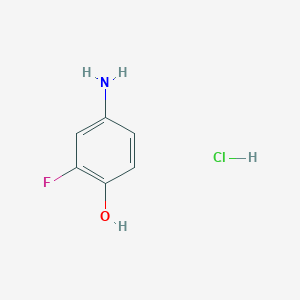

![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)

![6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde](/img/structure/B111972.png)
